
83936-23-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with CAS number 83936-23-6 is known as β-Casomorphin (1-5), amide, bovine . It is a peptide fragment of β-Casomorphin, which is an opioid peptide derived from the digestion of the milk protein casein . The molecular formula of this compound is C31H42N6O6S, and it has a molecular weight of 626.77 .
Applications De Recherche Scientifique
Software Frameworks and Programming Productivity
In scientific research, traditional programming languages like C and Fortran are commonly used by scientists, not expert programmers, which often makes the software difficult to develop, use, and maintain. However, recent trends show that scientific software frameworks are emerging for grid-enabling existing applications and developing new ones from scratch. These frameworks are enhancing programming productivity by allowing rapid assembly of new applications from existing component libraries, contrasting the traditional approach of writing software from scratch (Appelbe et al., 2007).
Data Sharing Practices and Perceptions
The 21st-century scientific research is more data-intensive and collaborative. A survey involving 1329 scientists revealed current data sharing practices and the perceptions of scientists towards data sharing. While many scientists are satisfied with their processes for initial and short-term parts of the research lifecycle, they express dissatisfaction with long-term data preservation. The study highlights the barriers to effective data sharing and preservation, deeply rooted in the practices and culture of the research process (Tenopir et al., 2011).
Data-Intensive Analysis Processes
Research scientists in data-intensive sciences use various scientific software applications to support their analyses and processes. There's a growing need for these applications to satisfy essential requirements such as interoperability, integration, automation, reproducibility, and efficient data handling. However, no single technology can address all these needs, necessitating the use of hybrid technologies to support the requirements of data-intensive research (Yao et al., 2014).
Unit Testing Framework for Scientific Legacy Code
Large-scale scientific applications are critical in supporting research but are often challenging to maintain and evolve due to their complexity and the poor programming skills of researchers. A unit testing framework (UTF) has been introduced to address these challenges. It aims to visualize scientific code architecture, optimize software design, understand undocumented source code, and analyze software flow and functionality. The performance of such infrastructure is crucial, especially since scientific legacy applications simulate instances over a long period (Yao et al., 2017).
Perspectives on Scientific Research Among University Students
A study assessing students’ perspectives towards scientific research revealed that the value of scientific research should be instilled from the beginning of university education to foster a creative attitude in the next generation. It's critical to promote a research culture using various technologies and strategies. The study found that students from the Colleges of Pharmacy and Medicine participate more regularly in scientific research compared to their counterparts, and identified the need to orient them on the dissemination of their research outcomes (Asdaq et al., 2022).
Propriétés
Numéro CAS |
83936-23-6 |
|---|---|
Formule moléculaire |
C₃₁H₄₂N₆O₆S |
Poids moléculaire |
626.77 |
Séquence |
One Letter Code: Y-d-Ala-FPM-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-[[(3R,6S,9S,12S,15S)-12-benzyl-9-[3-(diaminomethylideneamino)propyl]-15-(1H-imidazol-5-ylmethyl)-6-(1H-indol-3-ylmethyl)-5,8,11,14,17,20-hexaoxo-1-thia-4,7,10,13,16,19-hexazacyclotricosane-3-carbonyl]amino]-4-oxobutanoic acid](/img/structure/B612391.png)

![[Ala113]-MBP (104-118)](/img/structure/B612395.png)
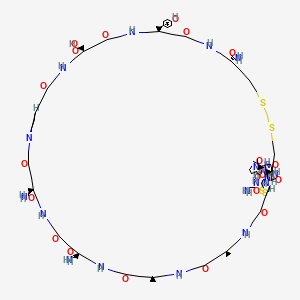

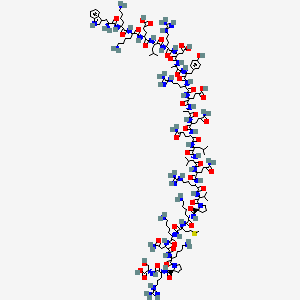
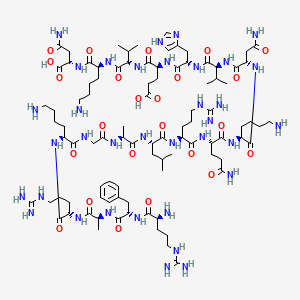
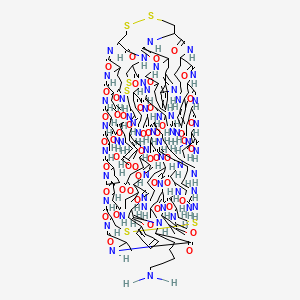
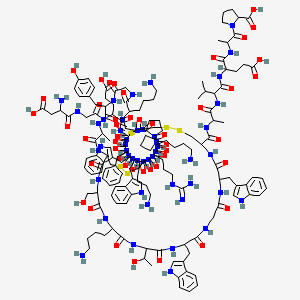
![(3S,6S,9R,16S,24S)-16-(2-Acetamidohexanoylamino)-6-[3-(diaminomethylideneamino)propyl]-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,15,18-hexaoxo-1,4,7,10,14,19-hexazacyclotetracosane-24-carboxamide](/img/structure/B612409.png)
